molecular formula C7H7N3 B1616408 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 4919-09-9

6-Methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1616408
CAS No.: 4919-09-9
M. Wt: 133.15 g/mol
InChI Key: AUGPQVPSNGKVJD-UHFFFAOYSA-N
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Description

Significance of Fused Heterocycliclookchem.comoup.comnih.govTriazoles in Contemporary Chemical Research

Fused heterocyclic triazoles, which feature a triazole ring merged with another cyclic structure, are cornerstones in various scientific disciplines, including medicinal chemistry, materials science, and agrochemicals. nih.govresearchgate.net Triazoles are five-membered rings containing three nitrogen atoms. chemijournal.com Their two primary isomers, 1,2,3- and 1,2,4-triazoles, form the basis for a multitude of derivatives with diverse applications. chemijournal.com

The significance of these fused systems stems from several key characteristics:

Structural Versatility: The triazole ring can be fused to a wide array of other heterocyclic or carbocyclic rings, leading to a vast chemical space with tunable electronic and steric properties.

Biological Activity: The presence of multiple nitrogen atoms allows for a variety of interactions with biological targets, making them privileged scaffolds in drug discovery. nih.gov Triazole derivatives have been successfully developed as antifungal and anticancer agents. chemijournal.com

Coordination Chemistry: The nitrogen atoms in the triazole ring can act as ligands, forming stable complexes with metal ions. This property is exploited in the development of catalysts and metal-organic frameworks (MOFs). chemijournal.com

Synthetic Accessibility: Advances in synthetic methodologies, including "click chemistry," have made the synthesis of triazole-containing molecules more efficient and versatile. chemijournal.com

The fusion of a triazole ring with other heterocycles often enhances or modifies the parent molecule's properties, leading to compounds with improved biological efficacy or novel material characteristics. researchgate.net

Overview of thelookchem.comoup.comnih.govTriazolo[4,3-a]pyridine Scaffold in Advanced Chemical Synthesis and Functional Materials

The lookchem.comoup.comnih.govtriazolo[4,3-a]pyridine system is a specific class of fused heterocycles where a 1,2,4-triazole (B32235) ring is fused to a pyridine (B92270) ring. wikipedia.org This arrangement results in a bicyclic aromatic structure with a bridgehead nitrogen atom. nih.gov

This scaffold is a key building block in several areas:

Medicinal Chemistry: Derivatives of lookchem.comoup.comnih.govtriazolo[4,3-a]pyridine are investigated for a range of therapeutic applications. wikipedia.orgmdpi.com For instance, they form the core of certain pharmaceutical drugs. wikipedia.org

Organic Synthesis: These compounds serve as important intermediates in the synthesis of more complex molecules. A variety of synthetic methods have been developed for their preparation, including cyclization reactions of 2-hydrazinopyridines. organic-chemistry.orgresearchgate.net

Functional Materials: The electronic properties of the lookchem.comoup.comnih.govtriazolo[4,3-a]pyridine core make it a candidate for use in organic electronics and as a sensitizer (B1316253) in solar cells. mdpi.com

The synthesis of the lookchem.comoup.comnih.govtriazolo[4,3-a]pyridine ring system can be achieved through several routes. One common method involves the cyclization of acylated 2-hydrazinopyridines. researchgate.net Other approaches include palladium-catalyzed reactions and oxidative cyclizations. organic-chemistry.org

Contextualization of 6-Methyl-lookchem.comoup.comnih.govtriazolo[4,3-a]pyridine within thelookchem.comoup.comnih.govTriazolo[4,3-a]pyridine Class

6-Methyl- lookchem.comoup.comnih.govtriazolo[4,3-a]pyridine is a specific derivative of the parent scaffold, distinguished by the presence of a methyl group at the 6-position of the pyridine ring. bldpharm.com This seemingly simple modification can have a significant impact on the molecule's physical and chemical properties.

The introduction of the methyl group can influence:

Electron Density: The electron-donating nature of the methyl group can alter the electron distribution within the aromatic system, potentially affecting its reactivity and interaction with other molecules.

Solubility: The methyl group can impact the molecule's solubility in various solvents.

Biological Activity: In a medicinal chemistry context, the methyl group can affect how the molecule binds to a biological target, potentially enhancing its potency or altering its metabolic profile.

Research on the broader class of lookchem.comoup.comnih.govtriazolo[1,5-a]pyridines, a closely related isomer, has shown that methyl substitution can be a key part of structure-activity relationship studies, leading to the development of potent and bioavailable compounds. nih.gov While specific research on the applications of 6-Methyl- lookchem.comoup.comnih.govtriazolo[4,3-a]pyridine is part of ongoing chemical exploration, its properties can be inferred from the general characteristics of the parent compound and related substituted analogs.

Below is a data table summarizing some of the key properties of the parent compound, lookchem.comoup.comnih.govtriazolo[4,3-a]pyridine, and the related 6-Methyl- lookchem.comoup.comnih.govtriazolo[4,3-a]pyridine-3(2H)-thione.

Property lookchem.comoup.comnih.govtriazolo[4,3-a]pyridine6-Methyl- lookchem.comoup.comnih.govtriazolo[4,3-a]pyridine-3(2H)-thione
Molecular Formula C6H5N3C7H7N3S
Molecular Weight 119.12 g/mol nih.gov165.2156 g/mol lookchem.com
CAS Number 274-80-6 nih.gov5006-55-3 lookchem.com
Boiling Point Not available243.7°C at 760 mmHg lookchem.com
Density Not available1.42 g/cm³ lookchem.com
Hydrogen Bond Donor Count 0 nih.gov1 lookchem.com
Hydrogen Bond Acceptor Count 3 nih.gov2 lookchem.com

Properties

IUPAC Name

6-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-2-3-7-9-8-5-10(7)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGPQVPSNGKVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=NN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291132
Record name 6-Methyl[1,2,4]triazolo[4,3-a]pyridine
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4919-09-9
Record name s-Triazolo[4, 6-methyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl[1,2,4]triazolo[4,3-a]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Methyl 1 2 3 Triazolo 4,3 a Pyridine and Its Derivatives

Classical and Contemporary Approaches to theorganic-chemistry.orgrsc.orgsemanticscholar.orgTriazolo[4,3-a]pyridine Core System

The construction of the fused triazolopyridine ring system can be achieved through a variety of synthetic routes, starting from appropriately substituted pyridine (B92270) precursors. These methods often involve the formation of the triazole ring onto the pyridine scaffold. For the synthesis of 6-methyl derivatives, the common starting material is a 5-methyl-substituted 2-aminopyridine or 2-chloropyridine derivative.

Cyclization Reactions

Cyclization reactions represent the most common and versatile approach for the synthesis of the organic-chemistry.orgrsc.orgsemanticscholar.orgtriazolo[4,3-a]pyridine core. These reactions typically involve the formation of one or two new bonds to close the triazole ring.

Oxidative cyclization is a powerful method for the synthesis of organic-chemistry.orgrsc.orgsemanticscholar.orgtriazolo[4,3-a]pyridines from precursor hydrazones. This transformation can be achieved using a variety of oxidizing agents.

Ceric Ammonium Nitrate (CAN) Catalysis: An environmentally benign approach for the synthesis of N-fused 1,2,4-triazoles involves the use of ceric ammonium nitrate (CAN) as a catalyst. organic-chemistry.org This method facilitates the oxidative cyclization of amidrazones and aldehydes. While specific examples for the 6-methyl derivative are not extensively detailed, the general applicability of this method suggests its potential for the synthesis of 6-Methyl- organic-chemistry.orgrsc.orgsemanticscholar.orgtriazolo[4,3-a]pyridine from the corresponding 5-methyl-2-pyridyl amidrazone. The reaction is often carried out in a recyclable reaction medium like polyethylene glycol, making it an economically and environmentally attractive option. organic-chemistry.org

Iodine-mediated Cyclization: Molecular iodine is an effective and metal-free reagent for mediating the oxidative cyclization of hydrazones to form organic-chemistry.orgrsc.orgsemanticscholar.orgtriazolo[4,3-a]pyridines. nih.gov This method typically involves the condensation of a 2-hydrazinopyridine (B147025) with an aldehyde to form a hydrazone intermediate, which is then cyclized in the presence of iodine. This transition-metal-free process is applicable to a wide range of aldehydes and can be performed on a gram scale. nih.gov The synthesis of 6-Methyl- organic-chemistry.orgrsc.orgsemanticscholar.orgtriazolo[4,3-a]pyridine would proceed from 2-hydrazino-5-methylpyridine.

Starting MaterialsOxidizing AgentProductReference
2-Hydrazinopyridine derivatives, AldehydesI₂ organic-chemistry.orgrsc.orgsemanticscholar.orgTriazolo[4,3-a]pyridine derivatives nih.gov
Amidrazone derivatives, AldehydesCeric Ammonium NitrateN-fused 1,2,4-triazoles organic-chemistry.org

Tandem reactions that combine multiple bond-forming events in a single operation offer an efficient route to complex molecules. An operationally efficient tandem coupling and cyclization reaction for the synthesis of organic-chemistry.orgrsc.orgsemanticscholar.orgtriazolo[4,3-a]pyridines is mediated by 1,1'-carbonyldiimidazole (CDI). This methodology is suitable for both batch and continuous flow processes, highlighting its potential for large-scale synthesis. organic-chemistry.org

Palladium catalysis provides an efficient and convenient method for the synthesis of organic-chemistry.orgrsc.orgsemanticscholar.orgtriazolo[4,3-a]pyridines. semanticscholar.org The process involves a palladium-catalyzed addition of hydrazides to a 2-chloropyridine derivative, which occurs with high chemoselectivity at the terminal nitrogen atom of the hydrazide. This is followed by a dehydration step to yield the final fused heterocyclic system. For the synthesis of 6-methyl derivatives, 2-chloro-5-methylpyridine would be the appropriate starting material. The dehydration step is often facilitated by microwave irradiation in acetic acid. semanticscholar.org This methodology has been used to synthesize a variety of analogues with different substituents at the 3-position. semanticscholar.org

Pyridine SubstrateCoupling PartnerCatalyst SystemKey StepsReference
2-ChloropyridineHydrazidesPalladium catalyst1. Pd-catalyzed N-arylation2. Dehydrative cyclization semanticscholar.org

Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants for inducing cyclization reactions. An electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides access to a wide range of 3-amino- organic-chemistry.orgrsc.orgsemanticscholar.orgtriazolo[4,3-a]pyridines. organic-chemistry.org This strategy avoids the use of transition metals and external oxidants, demonstrating broad substrate scope and good functional group compatibility. The synthesis of 6-methyl-3-amino- organic-chemistry.orgrsc.orgsemanticscholar.orgtriazolo[4,3-a]pyridine would utilize 2-hydrazino-5-methylpyridine as the starting material.

The 5-exo-dig cyclization is a powerful strategy for the formation of five-membered rings. A series of novel 3-methylphosphonylated organic-chemistry.orgrsc.orgsemanticscholar.orgtriazolo[4,3-a]pyridines have been synthesized through a catalyst-free 5-exo-dig type cyclization of chloroethynylphosphonates with N-unsubstituted 2-hydrazinylpyridines. organic-chemistry.org The reaction is believed to proceed through a nucleophilic substitution of the chlorine atom to form a ynamine intermediate, which then isomerizes to a ketenimine. Tautomerization to an imine enables the intramolecular 5-exo-dig cyclization to furnish the final product. organic-chemistry.org To obtain the 6-methyl derivative, 2-hydrazino-5-methylpyridine would be the required starting material.

Reactant 1Reactant 2Cyclization TypeKey FeatureReference
2-Hydrazinylpyridine derivativesChloroethynylphosphonates5-exo-digCatalyst-free organic-chemistry.org
Cyclization of 2-Hydrazinopyridines with Ethyl Imidates

A classical and effective method for constructing the nih.govdoaj.orgresearchgate.nettriazolo[4,3-a]pyridine core involves the condensation and subsequent cyclization of a 2-hydrazinopyridine derivative with an appropriate one-carbon electrophile. The use of ethyl imidates in this context provides a direct route to 3-substituted triazolopyridines.

The general reaction mechanism commences with the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbon of the ethyl imidate. This is followed by an intramolecular cyclization with the elimination of ethanol and water, leading to the formation of the fused aromatic triazole ring. To synthesize the target compound, 6-methyl- nih.govdoaj.orgresearchgate.nettriazolo[4,3-a]pyridine, the starting material would be 2-hydrazino-5-methylpyridine. The rate of this reaction is influenced by the electronic and steric properties of both the hydrazine and the imidate components.

Table 1: Example of Cyclization Reaction

Reactant 1 Reactant 2 Product
2-Hydrazino-5-methylpyridine Ethyl formimidate 6-Methyl- nih.govdoaj.orgresearchgate.nettriazolo[4,3-a]pyridine

Nucleophilic Displacement and Ring Closure Reactions

Multi-step sequences involving initial nucleophilic displacement reactions followed by ring closure are versatile strategies for assembling the nih.govdoaj.orgresearchgate.nettriazolo[4,3-a]pyridine scaffold. These methods often begin with a substituted pyridine bearing a suitable leaving group, typically at the 2-position.

A common approach starts with a 2-chloropyridine derivative. Nucleophilic substitution with hydrazine hydrate displaces the chloride ion to form the key 2-hydrazinopyridine intermediate. organic-chemistry.org This intermediate can then be reacted with various reagents to facilitate the formation of the triazole ring. For instance, treatment with an acid chloride (like chloroacetyl chloride) followed by a dehydrating agent (such as phosphorus oxychloride) can induce cyclization. researchgate.net

Another sophisticated method involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine. organic-chemistry.org This reaction chemoselectively occurs at the terminal nitrogen of the hydrazide. The subsequent cyclization is often achieved by dehydration, for example, by heating in acetic acid, sometimes under microwave irradiation to accelerate the process. organic-chemistry.org

Table 2: Nucleophilic Displacement and Ring Closure Strategy

Step Starting Material Reagent Intermediate/Product
1. Nucleophilic Displacement 2-Chloro-5-methylpyridine Hydrazine hydrate 2-Hydrazino-5-methylpyridine
2. Acylation 2-Hydrazino-5-methylpyridine Chloroacetyl chloride N'-(5-methylpyridin-2-yl)chloroacetohydrazide

Targeted Synthesis of 6-Methyl-nih.govdoaj.orgresearchgate.nettriazolo[4,3-a]pyridine and Specific Substitutions

The targeted synthesis of specifically substituted nih.govdoaj.orgresearchgate.nettriazolo[4,3-a]pyridines is crucial for developing compounds with desired chemical and biological properties. This involves precise control over the placement of functional groups on both the pyridine and triazole moieties of the fused ring system.

Regioselective Functionalization at the Triazole and Pyridine Moieties

Regioselective functionalization allows for the modification of the core nih.govdoaj.orgresearchgate.nettriazolo[4,3-a]pyridine scaffold at specific positions. The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. rsc.org Consequently, such reactions, if they occur, typically require harsh conditions and direct substitution onto the pre-formed fused system is challenging. rsc.org

Functionalization is more commonly achieved by carrying substituents through from the starting materials or by employing directed metalation strategies on related heterocyclic systems. For instance, in analogous fused pyrimidine systems, electrophilic substitution reactions such as bromination and nitration have been shown to occur regioselectively on the pyrimidine portion of the molecule. nih.govdoaj.org This suggests that the pyridine ring in the nih.govdoaj.orgresearchgate.nettriazolo[4,3-a]pyridine system is the more likely site for electrophilic attack, should conditions permit. Nucleophilic substitution is also a viable strategy, particularly on pyridine rings bearing leaving groups at the C5 or C7 positions. quimicaorganica.org

Introduction of Methyl and Other Alkyl Groups

The introduction of a methyl group at the 6-position of the nih.govdoaj.orgresearchgate.nettriazolo[4,3-a]pyridine core is most efficiently accomplished by utilizing a correspondingly substituted pyridine as the starting material. The numbering of the fused ring system designates the pyridine carbons as positions 5, 6, 7, and 8. Therefore, to obtain a 6-methyl derivative, the synthesis must begin with a pyridine substituted with a methyl group at the 5-position.

For example, the synthesis of 6-methyl- nih.govdoaj.orgresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one can be achieved by using 2-chloro-5-methylpyridine as the precursor. This starting material undergoes reaction with semicarbazide in a process of nucleophilic substitution followed by cyclization to yield the desired product. google.com This "bottom-up" approach, where the substituent is incorporated from the outset, is generally preferred over attempting to functionalize the intact heterocyclic core due to the aforementioned challenges with regioselectivity.

Table 3: Synthesis of a Methyl-Substituted Derivative

Pyridine Starting Material Key Reagent Product
2-Chloro-5-methylpyridine Semicarbazide 6-Methyl- nih.govdoaj.orgresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one

Derivatization Strategies for Advanced Scaffolds

Building upon the core 6-methyl- nih.govdoaj.orgresearchgate.nettriazolo[4,3-a]pyridine structure, derivatization strategies are employed to synthesize more complex molecules, or "advanced scaffolds," often to explore structure-activity relationships in medicinal chemistry.

Sulfonamide moieties are frequently incorporated into molecular designs due to their established role in medicinal chemistry. The synthesis of nih.govdoaj.orgresearchgate.nettriazolo[4,3-a]pyridine sulfonamides can be achieved through a multi-step pathway. nih.gov

A typical synthesis starts with a 2,6-dichloropyridine or a 2,4-dichloropyridine derivative, allowing for the regioselective introduction of a sulfonamide group. The synthesis proceeds as follows:

Chlorosulfonation : The pyridine starting material is treated with chlorosulfonic acid to introduce a chlorosulfonyl group (-SO₂Cl).

Amination : The resulting pyridinesulfonyl chloride is reacted with a desired amine to form the sulfonamide linkage.

Hydrazinolysis : One of the chloro-substituents on the pyridine ring is then displaced by hydrazine hydrate. This step is a nucleophilic aromatic substitution that forms the crucial 2-hydrazinylpyridinesulfonamide intermediate.

Triazole Ring Formation : Finally, the triazole ring is constructed by reacting the hydrazinyl intermediate with an orthoester, such as triethyl orthoformate or triethyl orthopropionate, which provides the final carbon atom for the triazole ring and induces cyclization. nih.gov

This synthetic route allows for variation at multiple points, including the position of the sulfonamide group on the pyridine ring and the substituents on the sulfonamide nitrogen and the triazole ring. nih.gov

Table 4: Representative Sulfonamide Derivatives Synthesized

Sulfonamide Position Triazole Ring Substituent Sulfonamide Substituents
6 Ethyl N-(3-fluorobenzyl), N-(4-methoxyphenyl) nih.gov
8 H N,N-diethyl
Synthesis of Phosphonate (B1237965) Derivatives

The introduction of a phosphonate group into the organic-chemistry.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine scaffold is a subject of specialized research, with data on such phosphorus-containing derivatives being relatively scarce nih.gov. A notable and effective method for creating 3-methylphosphonylated organic-chemistry.orgnih.govresearchgate.nettriazolo[4,3-a]pyridines involves the reaction of N-unsubstituted 2-hydrazinylpyridines with chloroethynylphosphonates nih.gov.

This reaction proceeds through a 5-exo-dig type cyclization nih.gov. The proposed mechanism suggests an initial nucleophilic substitution of the chlorine atom in the chloroethynylphosphonate by the hydrazine, which forms a ynamine intermediate. This intermediate then isomerizes to a ketenimine, which, upon tautomerization to an imine, undergoes an intramolecular cyclization to yield the final phosphonylated organic-chemistry.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine product nih.gov.

The reaction conditions and resulting products are detailed in the table below.

Starting 2-HydrazinylpyridineStarting ChloroethynylphosphonateProductYield (%)
2-Hydrazinyl-6-methylpyridineDimethyl chloroethynylphosphonateDimethyl (6-methyl- organic-chemistry.orgnih.govresearchgate.nettriazolo[4,3-a]pyridin-3-ylmethyl)phosphonate85
2-Hydrazinyl-6-methylpyridineDiethyl chloroethynylphosphonateDiethyl (6-methyl- organic-chemistry.orgnih.govresearchgate.nettriazolo[4,3-a]pyridin-3-ylmethyl)phosphonate81
2-Hydrazinyl-6-methylpyridineDiisopropyl chloroethynylphosphonateDiisopropyl (6-methyl- organic-chemistry.orgnih.govresearchgate.nettriazolo[4,3-a]pyridin-3-ylmethyl)phosphonate79
2-Hydrazinyl-4-methylpyridineDimethyl chloroethynylphosphonateDimethyl (8-methyl- organic-chemistry.orgnih.govresearchgate.nettriazolo[4,3-a]pyridin-3-ylmethyl)phosphonate88
Synthesis of Amide Derivatives

A straightforward and facile synthetic route has been developed for the preparation of various amide derivatives of organic-chemistry.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine researchgate.netasianpubs.org. This multi-step process begins with commercially available 2-chloropyridine.

The key steps in the synthesis are as follows:

Hydrazine Formation: 2-Chloropyridine is reacted with hydrazine hydrate to produce 2-hydrazinopyridine researchgate.netasianpubs.org.

Acylation: The resulting 2-hydrazinopyridine is treated with chloroacetyl chloride to yield an acylated intermediate researchgate.netasianpubs.org.

Cyclization: This intermediate is then treated with phosphorus oxychloride (POCl₃) to facilitate cyclization, forming 3-chloromethyl- organic-chemistry.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine asianpubs.org.

Amination: A nucleophilic displacement reaction is carried out on the chloromethyl derivative using methylamine, which gives methyl- organic-chemistry.orgnih.govresearchgate.nettriazolo[4,3-a]pyridin-3-ylmethyl-amine researchgate.netasianpubs.org.

Amide Coupling: Finally, the amine is coupled with a variety of carboxylic acids using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to produce the desired amide analogues in good yields researchgate.netasianpubs.org.

A selection of the synthesized amide derivatives is presented in the table below.

Reactant AcidFinal Amide Product Name
4-Fluorobenzoic acidN-(( organic-chemistry.orgnih.govresearchgate.nettriazolo[4,3-a]pyridin-3-yl)methyl)-4-fluoro-N-methylbenzamide
4-Chlorobenzoic acid4-Chloro-N-(( organic-chemistry.orgnih.govresearchgate.nettriazolo[4,3-a]pyridin-3-yl)methyl)-N-methylbenzamide
4-Bromobenzoic acid4-Bromo-N-(( organic-chemistry.orgnih.govresearchgate.nettriazolo[4,3-a]pyridin-3-yl)methyl)-N-methylbenzamide
4-Methoxybenzoic acid4-Methoxy-N-(( organic-chemistry.orgnih.govresearchgate.nettriazolo[4,3-a]pyridin-3-yl)methyl)-N-methylbenzamide
Benzoic acidN-(( organic-chemistry.orgnih.govresearchgate.nettriazolo[4,3-a]pyridin-3-yl)methyl)-N-methylbenzamide
Synthesis of Thione Derivatives

The synthesis of 1,2,4-triazole-3-thione derivatives is a well-established area of heterocyclic chemistry zsmu.edu.uazsmu.edu.ua. The most common and versatile methods involve the cyclization of thiosemicarbazide precursors zsmu.edu.uazsmu.edu.ua. For the specific synthesis of organic-chemistry.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine-3-thione and its derivatives, these general principles are applied starting from 2-hydrazinopyridine.

The primary synthetic pathway involves several stages, typically including the formation of carbothioamides followed by alkaline cyclization zsmu.edu.uazsmu.edu.ua. The key intermediate, a substituted thiosemicarbazide, can be prepared by reacting 2-hydrazinopyridine with an appropriate isothiocyanate. This intermediate is then cyclized, usually under basic conditions (e.g., using sodium or potassium hydroxide), to yield the target 1,2,4-triazole-3-thione ring system zsmu.edu.ua. An alternative one-pot approach involves the direct reaction of 2-hydrazinopyridine with carbon disulfide in an alkaline medium, such as ethanolic potassium hydroxide, which also leads to the formation of the triazole-thione fused ring.

Incorporating Heterocyclic Fragments (e.g., 1,2,4-oxadiazole, isoxazole, thiazole)

Attaching other heterocyclic rings as substituents on the 6-Methyl- organic-chemistry.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine core can be achieved by applying established heterocycle-forming reactions to suitably functionalized triazolopyridine precursors.

1,2,4-Oxadiazole: A common route to the 1,2,4-oxadiazole ring involves the cyclization of an N-acyl-amidoxime. This can be applied by first converting a 3-cyano-6-methyl- organic-chemistry.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine derivative into the corresponding amidoxime by reacting it with hydroxylamine. Subsequent acylation and dehydration, for instance by heating with an acid anhydride, would yield the desired 3-(1,2,4-oxadiazol-yl)-substituted triazolopyridine.

Isoxazole: The isoxazole ring can be constructed via several methods, most notably the [3+2] cycloaddition between a nitrile oxide and an alkyne, or the condensation of a 1,3-dicarbonyl compound with hydroxylamine. Therefore, a 3-ethynyl-6-methyl- organic-chemistry.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine could serve as a precursor to react with a nitrile oxide. Alternatively, a 3-(1,3-dicarbonyl)-substituted triazolopyridine could be condensed with hydroxylamine to form the isoxazole ring.

Thiazole: The Hantzsch thiazole synthesis is a classical and reliable method, involving the reaction of an α-haloketone with a thioamide. To incorporate a thiazole fragment, a precursor such as 3-(bromoacetyl)-6-methyl- organic-chemistry.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine could be synthesized and subsequently reacted with various thioamides to generate a range of 3-(thiazol-yl)-substituted derivatives.

Green Chemistry and Sustainable Synthesis Approaches fororganic-chemistry.orgnih.govresearchgate.netTriazolo[4,3-a]pyridines

Recent research has focused on developing more environmentally benign and sustainable methods for the synthesis of the organic-chemistry.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine core organic-chemistry.org. These approaches aim to reduce waste, avoid harsh reagents, and utilize safer solvents.

Catalysis in Recyclable Solvents: One green method employs ceric ammonium nitrate (CAN) as a catalyst for the oxidative cyclization of amidrazones with aldehydes. Conducting this reaction in polyethylene glycol (PEG), a recyclable and environmentally friendly medium, makes the process economical and potentially viable for commercial applications organic-chemistry.org.

Aqueous Iodine-Mediated Synthesis: An alternative approach uses iodine-mediated oxidative C-N bond formation to construct the triazole ring researchgate.net. Performing this reaction in water as the solvent represents a significant improvement in sustainability, avoiding the use of volatile organic solvents organic-chemistry.org.

Electrochemical Synthesis: A particularly innovative and clean method involves an electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates. This strategy is highly efficient and avoids the need for transition metals or external chemical oxidants, reducing metallic waste and improving the atom economy of the reaction organic-chemistry.orgresearchgate.net.

Scalability and Process Optimization inorganic-chemistry.orgnih.govresearchgate.netTriazolo[4,3-a]pyridine Synthesis

The transition from laboratory-scale synthesis to larger-scale industrial production requires methods that are not only efficient but also robust, safe, and scalable. Several reported syntheses for organic-chemistry.orgnih.govresearchgate.nettriazolo[4,3-a]pyridines have been noted for their potential in this regard.

An operationally efficient tandem coupling and cyclization reaction mediated by 1,1'-carbonyldiimidazole (CDI) has been developed. A key advantage of this methodology is its suitability for both traditional batch mode and modern continuous flow processing, the latter of which offers significant advantages in terms of safety, control, and scalability organic-chemistry.org.

Furthermore, several of the green chemistry approaches are also amenable to larger-scale production. The iodine-mediated oxidative cyclization and the electrochemically induced cyclization have both been successfully demonstrated on a gram-scale, indicating their practicability for producing larger quantities of material organic-chemistry.orgresearchgate.net. The CAN-catalyzed synthesis in polyethylene glycol has also been described as being economically viable and potentially suitable for commercial-scale applications organic-chemistry.org.

Reaction Mechanisms and Reactivity Profiles Of 1 2 3 Triazolo 4,3 a Pyridine Systems

Mechanistic Investigations of Cyclization Reactions

The formation of the wikipedia.orgacs.orgrsc.orgtriazolo[4,3-a]pyridine skeleton, including the 6-methyl derivative, is achieved through several synthetic strategies involving intramolecular cyclization. A primary precursor for these syntheses is 2-hydrazinyl-5-methylpyridine (B14905).

One of the most common methods involves the condensation of a 2-hydrazinylpyridine derivative with aldehydes, followed by an oxidative cyclization step. researchgate.netrsc.org For instance, the reaction of 2-hydrazinyl-5-methylpyridine with an aldehyde would first form a hydrazone intermediate. Subsequent treatment with an oxidizing agent, such as iodine, promotes an intramolecular electrophilic cyclization, leading to the formation of the triazole ring and yielding the desired wikipedia.orgacs.orgrsc.orgtriazolo[4,3-a]pyridine product. researchgate.net This process is known for its operational simplicity and tolerance for a wide range of functional groups. rsc.org

Alternative mechanistic pathways have also been developed. A notable approach is the 5-exo-dig cyclization, which occurs when 2-hydrazinylpyridines react with chloroethynylphosphonates. beilstein-journals.org Another modern, green chemistry approach utilizes visible light and a photocatalyst to mediate a desulfurative cyclization reaction between 2-hydrazinopyridine (B147025) and an isothiocyanate, forming 3-amino- wikipedia.orgacs.orgrsc.orgtriazolo[4,3-a]pyridine derivatives under mild, metal-free conditions. acs.org Electron paramagnetic resonance (EPR) spectroscopy studies of this reaction suggest the involvement of reactive oxygen species that facilitate the cyclization-desulfurization process. acs.org

Summary of Cyclization Methods for wikipedia.orgacs.orgrsc.orgtriazolo[4,3-a]pyridine Synthesis
MethodReactantsKey Mechanistic StepConditionsReference
Oxidative Cyclization2-Hydrazinopyridine derivative + AldehydeIodine-mediated intramolecular C-N bond formationMild, often room temperature researchgate.netrsc.org
5-exo-dig Cyclization2-Hydrazinylpyridine + ChloroethynylphosphonateIntramolecular nucleophilic attack on an acetylene (B1199291) triple bondCatalyst-free beilstein-journals.org
Photocatalytic Desulfurative Cyclization2-Hydrazinopyridine + IsothiocyanateVisible light-mediated radical cyclizationPhotocatalyst (e.g., Rhodamine 6G), blue light acs.org

Rearrangement Processes in Fused Triazole-Pyridine Systems

Fused triazole-pyridine systems are known to undergo rearrangement reactions, most notably the Dimroth rearrangement, which leads to isomeric structures.

The Dimroth rearrangement is a characteristic reaction of certain triazole-containing heterocycles, including the wikipedia.orgacs.orgrsc.orgtriazolo[4,3-a]pyridine system. wikipedia.org This rearrangement involves the isomerization of the kinetically favored wikipedia.orgacs.orgrsc.orgtriazolo[4,3-a]pyridine to the thermodynamically more stable wikipedia.orgacs.orgrsc.orgtriazolo[1,5-a]pyridine isomer. beilstein-journals.orgbenthamscience.com

The accepted mechanism for this transformation in analogous systems proceeds through a series of steps, typically catalyzed by acid or base. beilstein-journals.orgnih.gov The process is initiated by protonation at a nitrogen atom, followed by a heterocyclic ring-opening to form a diazo or an open-chain intermediate. wikipedia.orgbeilstein-journals.org Subsequent bond rotation and tautomerization allow for a new ring-closure to occur, which, after deprotonation, yields the rearranged, isomeric product. beilstein-journals.orgnih.gov For 6-Methyl- wikipedia.orgacs.orgrsc.orgtriazolo[4,3-a]pyridine, this pathway would lead to the formation of 6-Methyl- wikipedia.orgacs.orgrsc.orgtriazolo[1,5-a]pyridine. Although the rearrangement can occur spontaneously, it is often facilitated by heating or the presence of acid. nih.gov

The facility of the Dimroth rearrangement is influenced by both electronic and steric factors. Studies on related triazolopyrimidine systems have shown that the presence of aliphatic substituents on the heterocyclic rings can facilitate the rearrangement process. benthamscience.comresearchgate.net Therefore, the electron-donating methyl group at the 6-position of the pyridine (B92270) ring in 6-Methyl- wikipedia.orgacs.orgrsc.orgtriazolo[4,3-a]pyridine is expected to influence the electronic distribution in the fused system and potentially affect the rate of rearrangement. The nature of the reaction medium, particularly its pH, is also a critical factor, as the rearrangement can be catalyzed by either acidic or basic conditions. benthamscience.comnih.gov

Electrophilic and Nucleophilic Reactions of thewikipedia.orgacs.orgrsc.orgtriazolo[4,3-a]pyridine Nucleus

The reactivity of the wikipedia.orgacs.orgrsc.orgtriazolo[4,3-a]pyridine nucleus towards electrophiles and nucleophiles is largely dictated by the electron distribution within the fused rings.

In electrophilic substitution reactions, such as formylation, bromination, or nitration, studies on related fused systems like pyrazolotriazolopyrimidines suggest that substitution preferentially occurs on the six-membered pyridine ring rather than the five-membered triazole ring. mdpi.comdoaj.org For 6-Methyl- wikipedia.orgacs.orgrsc.orgtriazolo[4,3-a]pyridine, the directing effects of the fused triazole ring and the activating methyl group would determine the position of electrophilic attack.

Conversely, the pyridine ring of the nucleus can be susceptible to nucleophilic attack, particularly when activated by strong electron-withdrawing groups. For example, 6,8-dinitro- wikipedia.orgacs.orgrsc.orgtriazolo[1,5-a]pyridines are considered "superelectrophilic" and react readily with various carbon-nucleophiles, such as indoles and 1,3-dicarbonyl compounds, under mild, base-free conditions. researchgate.netbohrium.com These reactions typically result in the formation of stable 1,5-dihydro wikipedia.orgacs.orgrsc.orgtriazolo[1,5-a]pyridine adducts via dearomatization of the pyridine ring. bohrium.com While the 6-methyl derivative is not as electrophilic, this illustrates the potential for nucleophilic addition to the pyridine portion of the scaffold.

Reactions with Activated Alkynes (e.g., Dimethyl Acetylenedicarboxylate)

The reaction of the parent wikipedia.orgacs.orgrsc.orgtriazolo[4,3-a]pyridine with the activated alkyne dimethyl acetylenedicarboxylate (B1228247) (DMAD) is complex and does not yield a simple cycloaddition product. rsc.org Instead, the reaction produces a mixture of structurally distinct compounds.

The reaction is proposed to initiate via the formation of a 1,4-dipolar zwitterionic intermediate from the pyridine nitrogen and DMAD. rsc.orgorganic-chemistry.org This intermediate can then undergo several competing reaction pathways. The major products identified from the reaction of the parent compound are a pyrimidone, a pyrazole, and a 1:2 adduct (one molecule of triazolopyridine to two molecules of DMAD). rsc.org The formation of these products involves intricate mechanisms, including a proposed wikipedia.orgresearchgate.net cyano shift from a nitrogen to a carbon atom. rsc.org The 6-methyl derivative is expected to follow similar complex reaction pathways with DMAD.

Products from the Reaction of wikipedia.orgacs.orgrsc.orgtriazolo[4,3-a]pyridine with DMAD rsc.org
Product TypeStructural DescriptionProposed Mechanistic Feature
Pyrimidone DerivativeA fused pyrimidone structureRing expansion and incorporation of the alkyne
Pyrazole DerivativeA substituted pyrazoleRing cleavage and rearrangement
1:2 AdductProduct incorporating two DMAD unitsComplex cycloaddition and rearrangement cascade

Structural Characterization and Spectroscopic Analysis of 6 Methyl 1 2 3 Triazolo 4,3 a Pyridine and Its Derivatives

Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized mdpi.comresearchgate.netx-mol.comtriazolo[4,3-a]pyridine derivatives. Each technique offers unique insights into the molecule's electronic and vibrational states.

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of triazolopyridine derivatives.

¹H and ¹³C NMR: The ¹H NMR spectra of mdpi.comresearchgate.netx-mol.comtriazolo[4,3-a]pyridine derivatives show characteristic signals for the protons on the fused ring system. For instance, in 3-(p-tolyl)- mdpi.comresearchgate.netx-mol.comtriazolo[4,3-a]pyridine, the proton at the 8-position (H-8) appears as a doublet around 8.26 ppm, while the methyl protons of the tolyl group present a singlet at approximately 2.47 ppm. rsc.org The ¹³C NMR spectra are equally informative, with the carbon atoms of the heterocyclic core resonating at distinct chemical shifts. For example, in a series of 3-phenyl substituted derivatives, the carbon signals appear in predictable regions, allowing for unambiguous assignment. rsc.org The characterization of these compounds is routinely achieved through both ¹H and ¹³C NMR spectroscopy. mdpi.comx-mol.com

Below is a table summarizing representative NMR data for various mdpi.comresearchgate.netx-mol.comtriazolo[4,3-a]pyridine derivatives.

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3-(p-tolyl)- mdpi.comresearchgate.netx-mol.comtriazolo[4,3-a]pyridine rsc.orgCDCl₃8.26 (d, 1H), 7.82 (d, 1H), 7.72 (d, 2H), 7.39 (d, 2H), 7.24-7.29 (m, 2H), 6.85 (t, 1H), 2.47 (s, 3H)140.6, 130.1, 128.3, 127.0, 124.0, 123.9, 122.8, 117.0, 114.2, 110.2, 21.7
3-(pyridin-4-yl)- mdpi.comresearchgate.netx-mol.comtriazolo[4,3-a]pyridine mdpi.comDMSO8.63–8.48 (m, 2H), 8.15 (dd, 1H), 7.98 (s, 1H), 7.69 (ddd, 1H), 7.64–7.59 (m, 2H), 7.32 (dt, 1H), 6.83 (ddt, 1H)156.96, 151.02, 150.15, 148.19, 143.32, 138.61, 136.25, 122.18, 120.53, 116.36, 107.29
6-bromo-3-phenyl- mdpi.comresearchgate.netx-mol.comtriazolo[4,3-a]pyridine rsc.orgCDCl₃8.40 (s, 1H), 7.80 (d, 2H), 7.72 (d, 1H), 7.56-7.62 (m, 3H), 7.33-7.33 (m, 1H)149.2, 146.8, 130.9, 130.7, 129.6, 128.4, 126.2, 122.7, 117.6, 109.6
N-(4-((6-methyl- mdpi.comresearchgate.netx-mol.comtriazolo[4,3-b]pyridazin-8-yl)oxy)phenyl) derivative nih.govDMSO-d₆10.53 (s, 1H), 9.59 (d, 1H), 8.68 (d, 1H), 8.18 (d, 1H), 8.01 (t, 1H), 7.89 (d, 2H), 7.57 (t, 1H), 7.40 (d, 2H), 6.30 (s, 1H), 2.69 (s, 3H), 2.41 (s, 3H)Not provided

³¹P NMR: For derivatives containing a phosphorus moiety, ³¹P NMR spectroscopy is indispensable. In a series of novel ( mdpi.comresearchgate.netx-mol.comtriazolo[4,3-a]pyridin-3-ylmethyl)phosphonates, the chemical shifts of the phosphorus nucleus were observed in distinct ranges depending on the ester group. beilstein-journals.org Dimethyl phosphonate (B1237965) derivatives showed signals around δP 22–23 ppm, while diisopropyl phosphonates resonated further upfield at δP 18–19 ppm. beilstein-journals.org The reaction progress for the synthesis of these phosphonylated compounds was monitored effectively by ³¹P NMR spectroscopy. beilstein-journals.org

For mdpi.comresearchgate.netx-mol.comtriazolo[4,3-a]pyridine derivatives, FTIR spectra show characteristic absorption bands. In the case of 3-(pyridin-4-yl)- mdpi.comresearchgate.netx-mol.comtriazolo[4,3-a]pyridine, significant bands are observed at 1634, 1605, 1493, and 1465 cm⁻¹, corresponding to the stretching vibrations of the fused aromatic ring system. mdpi.com A comprehensive study on 1,2,4-triazolo[4,3-a]pyridin-3-amine recorded its FTIR spectrum in the 100–4000 cm⁻¹ range and its FT-Raman spectrum between 80–4000 cm⁻¹. mdpi.comnih.gov The assignment of the observed bands to their respective normal modes was supported by Potential Energy Distribution (PED) calculations. mdpi.comnih.gov For instance, in the amino derivative, N-H stretching vibrations are observed around 3153-3277 cm⁻¹, while vibrations associated with the triazole ring appear at lower wavenumbers. mdpi.comnih.gov

The table below highlights key vibrational frequencies for a representative derivative.

CompoundTechniqueWavenumber (cm⁻¹)Assignment
3-(pyridin-4-yl)- mdpi.comresearchgate.netx-mol.comtriazolo[4,3-a]pyridine mdpi.comFTIR (ATR)1634, 1605C=N and C=C stretching
3-(pyridin-4-yl)- mdpi.comresearchgate.netx-mol.comtriazolo[4,3-a]pyridine mdpi.comFTIR (ATR)1493, 1465Aromatic ring skeletal vibrations
3-(pyridin-4-yl)- mdpi.comresearchgate.netx-mol.comtriazolo[4,3-a]pyridine mdpi.comFTIR (ATR)750, 737C-H out-of-plane bending
1,2,4-triazolo[4,3-a]pyridin-3-amine mdpi.comnih.govFTIR3153ν(N−H⋯N) stretching
1,2,4-triazolo[4,3-a]pyridin-3-amine mdpi.comnih.govFTIR1420δ(N–H⋯N) in-plane bending
1,2,4-triazolo[4,3-a]pyridin-3-amine nih.govRaman430Ring torsion/wagging modes

Mass spectrometry (MS) and its hyphenated technique, liquid chromatography-mass spectrometry (LC-MS), are used to determine the molecular weight and elemental composition of the compounds. Electron impact (EI-MS) often reveals the molecular ion peak [M]⁺, while softer ionization techniques like electrospray ionization (ESI) typically show the protonated molecule [M+H]⁺.

For 3-(pyridin-4-yl)- mdpi.comresearchgate.netx-mol.comtriazolo[4,3-a]pyridine, the EI-MS spectrum displayed a protonated molecular ion at m/z 197.2. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) provides exact mass measurements, which are critical for confirming the molecular formula. For example, the calculated m/z for C₁₃H₁₂N₃ [M+H]⁺ (3-(p-tolyl)- mdpi.comresearchgate.netx-mol.comtriazolo[4,3-a]pyridine) is 210.1026, with the found value being 210.1025, confirming its composition. rsc.org LC-MS has been employed to analyze more complex derivatives, where fragmentation patterns can elucidate the structure of the core framework and its substituents. researchgate.net High-resolution mass spectra have also been recorded on Q-TOF LC/MS systems for definitive structural confirmation of novel triazolopyrimidine analogues. mdpi.com

Crystallographic Studies and Molecular Conformation

Single-crystal X-ray diffraction has been successfully used to determine the molecular structures of several mdpi.comresearchgate.netx-mol.comtriazolo[4,3-a]pyridine derivatives. mdpi.com These studies confirm the fused heterocyclic structure and reveal details about intermolecular interactions, such as hydrogen bonding and crystal packing.

For example, 1,2,4-triazolo[4,3-a]pyridin-3-amine crystallizes in the centrosymmetric monoclinic space group P2₁/n, with two independent molecules in the asymmetric unit linked by N–H⋯N hydrogen bonds. mdpi.comnih.gov Another study showed that 3-(pyridine-4-yl)- mdpi.comresearchgate.netx-mol.comtriazolo[4,3-a]pyridine crystallizes in the monoclinic space group P 2₁/c. mdpi.comresearchgate.net The structures of rhodium and palladium complexes featuring mdpi.comresearchgate.netx-mol.comtriazolo[4,3-a]pyridin-3-ylidene ligands have also been analyzed by X-ray diffractometry. rsc.org

The table below summarizes crystallographic data for selected derivatives.

CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersRef.
3-(pyridine-4-yl)- mdpi.comresearchgate.netx-mol.comtriazolo[4,3-a]pyridine C₁₁H₈N₄MonoclinicP 2₁/ca = 15.1413(12) Å, b = 6.9179(4) Å, c = 13.0938(8) Å, β = 105.102(6)° mdpi.comresearchgate.net
6-bromo-3-(pyridine-4-yl)- mdpi.comresearchgate.netx-mol.comtriazolo[4,3-a]pyridine C₁₁H₇N₄BrMonoclinicP 2₁/ca = 14.3213(11) Å, b = 6.9452(4) Å, c = 12.6860(8) Å, β = 100.265(6)° mdpi.comresearchgate.net
1,2,4-triazolo[4,3-a]pyridin-3-amine C₆H₆N₄MonoclinicP2₁/na = 5.5666 Å, b = 12.6649 Å, c = 16.8190 Å, β = 99.434° mdpi.comnih.gov

The fused mdpi.comresearchgate.netx-mol.comtriazolo[4,3-a]pyridine ring system is generally observed to be nearly planar. In the crystal structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine, the conformations of the two independent molecules are both almost planar. mdpi.com The dihedral angle, which measures the twist between the pyridine (B92270) and the 1,2,4-triazole (B32235) rings, is very small, calculated to be 3.1(1)° in one molecule and 1.8(1)° in the other within the asymmetric unit. mdpi.com This high degree of planarity is a key structural feature of the bicyclic core, influencing its electronic properties and potential for stacking interactions in the solid state. The planarity is also a critical factor in the design of molecules for applications such as inhibitors, where a specific geometry is required for binding to a target site. mdpi.com

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks)

A pertinent example is the crystal structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine . In its solid state, this molecule crystallizes in a monoclinic system (space group P21/n) with two molecules in the asymmetric unit. nih.govmdpi.com The most prominent intermolecular interaction is a network of N–H⋯N hydrogen bonds. nih.govmdpi.com These bonds form a distinct dimeric motif, described by the graph set R²₂(8), where the amino group of one molecule interacts with a nitrogen atom of the triazole ring of an adjacent molecule. nih.govmdpi.com This strong hydrogen bonding is a key factor in the stabilization of the crystal structure.

In derivatives lacking strong hydrogen bond donors like an amino group, weaker C–H⋯N interactions become significant in directing the crystal packing. For instance, in ethyl 6-methyl-8-phenyl- nih.govnih.govlookchem.comtriazolo[1,5-a]pyridine-7-carboxylate , a related isomeric system, the crystal structure is organized into dimeric units through pairs of C–H⋯N intermolecular hydrogen bonds. nih.gov This demonstrates that even in the absence of classical hydrogen bond donors, the nitrogen atoms in the triazole and pyridine rings readily act as acceptors, facilitating the formation of ordered supramolecular assemblies.

Table 1: Hydrogen Bond Parameters in a Related Triazolopyridine Derivative

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
C–H···N (in ethyl 6-methyl-8-phenyl- nih.govnih.govlookchem.comtriazolo[1,5-a]pyridine-7-carboxylate) nih.gov0.932.583.486(6)164
N–H···N (in 1,2,4-triazolo[4,3-a]pyridin-3-amine) nih.gov

Specific bond lengths and angles for the N-H···N interaction in 1,2,4-triazolo[4,3-a]pyridin-3-amine are part of a complex network and are best represented by the R²₂(8) graph set notation mentioned in the text. nih.govmdpi.com

Electronic Structure and Stability Analysis (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate the electronic structure, charge distribution, and intramolecular stability of molecules arising from charge delocalization. For the nih.govnih.govlookchem.comtriazolo[4,3-a]pyridine system, NBO analysis reveals significant insights into the electron density distribution and the stabilizing interactions between filled and vacant orbitals.

A detailed NBO analysis performed on 1,2,4-triazolo[4,3-a]pyridin-3-amine provides a valuable model for understanding the electronic characteristics of the core heterocyclic scaffold. nih.gov The analysis shows a significant redistribution of electron density resulting from the fusion of the pyridine and triazole rings. nih.gov

The nitrogen atoms within the heterocyclic system exhibit varied natural charges, reflecting their different chemical environments. For example, in the aminopyridine derivative, the nitrogen atoms of the triazole ring (N1 and N2) have calculated charges of -0.279 and -0.281, respectively. nih.gov The bridging nitrogen atom (N3) has a slightly less negative charge of -0.243. nih.gov This distribution highlights the electron-rich nature of the nitrogen centers.

In the context of 6-Methyl- nih.govnih.govlookchem.comtriazolo[4,3-a]pyridine , the introduction of a methyl group at the 6-position is expected to influence the electronic structure. The methyl group, being an electron-donating group, would likely increase the electron density on the pyridine ring, which could, in turn, affect the stability and reactivity of the entire molecule. Computational studies on related methyl-substituted triazolopyridines have shown that the position of the methyl group can influence the tautomeric equilibrium (e.g., 1H vs. 3H tautomers), indicating a direct impact on the electronic stability of the system. researchgate.net

Table 2: Selected Natural Atomic Charges from NBO Analysis of a Related Triazolopyridine Derivative

AtomNatural Charge (e) in 1,2,4-triazolo[4,3-a]pyridin-3-amine nih.gov
N(1) (triazole)-0.279
N(2) (triazole)-0.281
N(3) (bridgehead)-0.243
C(2) (pyridine)+0.118
C(3) (pyridine)-0.183
C(5) (pyridine)-0.163
C(6) (bridgehead)+0.372

Computational Chemistry and Theoretical Investigations of 6 Methyl 1 2 3 Triazolo 4,3 a Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the fundamental electronic structure, geometry, and reactivity of molecules. For 6-Methyl- lookchem.comnih.govnih.govtriazolo[4,3-a]pyridine, these methods offer deep insights into its intrinsic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and predict the vibrational frequencies of molecules.

For a molecule like 6-Methyl- lookchem.comnih.govnih.govtriazolo[4,3-a]pyridine, a typical DFT study involves geometry optimization to find the lowest energy conformation. This process calculates the wave function and energy at a starting geometry and iteratively searches for a new geometry with lower energy until a minimum is found physchemres.org. A popular and effective functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP), often paired with a basis set such as 6-311++G(d,p) physchemres.org. This level of theory has been successfully used for similar heterocyclic compounds to achieve close agreement between calculated and experimental structures physchemres.orgnih.gov.

Once the optimized structure is obtained, vibrational frequency calculations are performed. The resulting theoretical spectra (Infrared and Raman) can be compared with experimental data to confirm the molecular structure. The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model, leading to a better correlation with observed spectral bands nih.gov. These calculations provide a detailed assignment of the vibrational modes of the molecule, linking specific atomic motions to the observed frequencies.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comlibretexts.org. The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital youtube.comlibretexts.org. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, are used to determine the energies of these orbitals researchgate.net. For related heterocyclic systems, calculated HOMO-LUMO energy gaps typically range from 3.45 to 4.29 eV researchgate.net. Analysis of the HOMO and LUMO electron density distribution reveals the most likely sites for electrophilic and nucleophilic attack, respectively researchgate.netwuxibiology.com. For 6-Methyl- lookchem.comnih.govnih.govtriazolo[4,3-a]pyridine, the HOMO is expected to be distributed over the electron-rich triazolopyridine ring system, while the LUMO's location would indicate potential sites for nucleophilic reactions.

Table 1: Representative Frontier Molecular Orbital Data for Similar Heterocyclic Systems

Compound Class Method HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-ones B3LYP/6-31G(d,p) - - 3.45 - 4.29 researchgate.net

Note: Data for specific analogs of 6-Methyl- lookchem.comnih.govnih.govtriazolo[4,3-a]pyridine are not publicly available. The table shows representative values for related fused heterocyclic systems to illustrate typical energy ranges.

Molecular Modeling and Docking Studies

Molecular modeling techniques are essential for predicting how a ligand like 6-Methyl- lookchem.comnih.govnih.govtriazolo[4,3-a]pyridine might interact with a biological receptor, which is fundamental for drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets. For the lookchem.comnih.govnih.govtriazolo[4,3-a]pyridine scaffold, docking studies have been instrumental in elucidating binding mechanisms.

For instance, derivatives of this scaffold have been docked into the active site of various enzymes. In studies targeting falcipain-2, a cysteine protease of Plasmodium falciparum, docking revealed key interactions within the enzyme's active site nih.gov. Similarly, in the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), docking studies showed that the N1 atom of the triazole ring coordinates with the iron atom of the enzyme's heme group, a crucial interaction for inhibitory activity unito.it. Other studies targeting the PD-1/PD-L1 interaction have also used molecular docking to understand the binding site interactions of lookchem.comnih.govnih.govtriazolo[4,3-a]pyridine derivatives nih.gov. The analysis of these docked poses helps identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex.

Table 2: Examples of Predicted Interactions for the lookchem.comnih.govnih.govTriazolo[4,3-a]pyridine Scaffold

Target Protein Key Predicted Interactions Reference
Falcipain-2 (FP-2) Interactions within the active site cleft. nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1) Coordination of the triazole N1 atom with the heme iron; hydrophobic interactions. unito.it

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. VS can be broadly categorized into ligand-based (LBVS) and structure-based (SBVS) approaches nih.gov.

SBVS relies on the three-dimensional structure of the target protein, often determined by X-ray crystallography or NMR, to dock candidate molecules into the binding site nih.gov. A structure-based virtual screen was successfully used to identify the lookchem.comnih.govnih.govtriazolo[4,3-a]pyridine scaffold as a novel chemotype for inhibiting IDO1 unito.it.

LBVS methods use the knowledge of known active ligands to identify other compounds with similar properties. This can involve searching for molecules with similar 2D fingerprints or 3D shapes (pharmacophores) nih.gov. An innovative pre-competitive virtual screening collaboration utilized in silico probing of several proprietary libraries to rapidly expand the hit chemotype of an imidazo[1,2-a]pyridine (B132010) for visceral leishmaniasis nih.gov. These methodologies allow for the efficient screening of millions of compounds, prioritizing a smaller, more manageable number for experimental testing.

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers.

Pharmacophore models can be generated based on the structure of a known ligand-receptor complex or by aligning a set of known active molecules. These models are then used as 3D queries to screen virtual compound libraries to find new molecules that match the pharmacophore and are therefore likely to be active. This approach has been successfully applied to the lookchem.comnih.govnih.govtriazolo[4,3-a]pyridine class of compounds. In one study, a pharmacophore model was generated and used in conjunction with virtual screening to analyze a library of novel lookchem.comnih.govnih.govtriazolo[4,3-a]pyridines bearing a sulfonamide fragment, leading to the identification of potential antimalarial agents nih.gov. The insights gained from pharmacophore modeling and subsequent hit optimization can be used to guide the rational design of new, more potent analogs nih.govnih.gov.

Biological Activity and Mechanism of Action Studies Of 1 2 3 Triazolo 4,3 a Pyridine Derivatives

General Overview of Pharmacological Versatility of thenih.govnih.govnih.govTriazolo[4,3-a]pyridine Scaffold

Derivatives of the nih.govnih.govnih.govtriazolo[4,3-a]pyridine nucleus exhibit a remarkable range of pharmacological properties. This versatility has made them attractive candidates for drug discovery and development across various therapeutic areas. The scaffold is recognized for its role in compounds targeting the central nervous system, with documented anxiolytic, anticonvulsant, and antidepressant effects. nih.govacs.org Trazodone, a well-known antidepressant, is a prominent example of a drug featuring this heterocyclic system. nih.gov

Beyond neurology, these derivatives have demonstrated significant potential as anticancer agents. nih.gov Research has shown their efficacy against various cancer cell lines, operating through mechanisms such as enzyme inhibition, which will be discussed in subsequent sections. nih.govnih.govacs.org The scaffold is also a key component in the development of inhibitors for the PD-1/PD-L1 protein-protein interaction, a critical target in cancer immunotherapy. units.it

Furthermore, the pharmacological profile of nih.govnih.govnih.govtriazolo[4,3-a]pyridines extends to anti-infective applications, particularly as antimalarial agents. The scaffold's utility is not limited to human medicine; it has also been investigated for agricultural applications, with some derivatives showing herbicidal activity. acs.org This broad spectrum of activity underscores the chemical and biological significance of the nih.govnih.govnih.govtriazolo[4,3-a]pyridine core.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

The biological activity of nih.govnih.govnih.govtriazolo[4,3-a]pyridine derivatives can be significantly modulated by the nature and position of various substituents on the core scaffold. Understanding these structure-activity relationships (SAR) is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

SAR studies have revealed that even minor chemical modifications to the nih.govnih.govnih.govtriazolo[4,3-a]pyridine scaffold can lead to substantial changes in biological response. For instance, in a series of compounds designed as dual c-Met/VEGFR-2 inhibitors, the introduction of a fluorine atom on a phenoxy group attached to the core structure was found to be favorable for antiproliferative activity against cancer cells.

In the context of antimalarial agents targeting the Falcipain-2 enzyme, the placement and nature of sulfonamide substituents play a critical role. A library of nih.govnih.govnih.govtriazolo[4,3-a]pyridines with varied substituents at three key points—the position of the sulfonamide group (position 6 or 8), the substituent on the triazole ring, and the variation in the sulfonamide substituent itself—was synthesized and evaluated. This systematic variation allowed for the identification of compounds with enhanced antimalarial activity. For example, derivatives with an ethyl group on the triazole ring and specific substituted benzyl groups on the sulfonamide nitrogen showed good inhibitory concentrations.

Similarly, for inhibitors of the PD-1/PD-L1 interaction, SAR exploration of the nih.govnih.govnih.govtriazolo[4,3-a]pyridine core demonstrated that a ring fusion strategy could be effectively employed to design potent analogues. units.it

The insights gained from SAR studies are fundamental to the rational design of new and improved therapeutic agents. By identifying the key chemical features required for a desired biological effect, medicinal chemists can design molecules with enhanced potency and selectivity.

An example of rational design is the development of dual c-Met and VEGFR-2 inhibitors. acs.org Starting with a known inhibitor, foretinib, as a lead compound, researchers modified its structure by introducing the nih.govnih.govnih.govtriazolo[4,3-a]pyrazine core, a close analogue of the pyridine (B92270) core. This modification was intended to improve the antitumor effect, indicating that the triazolo[4,3-a]pyrazine/pyridine core acts as an active pharmacophore. acs.org Further modifications, guided by the understanding of the binding pockets of the target enzymes, led to the synthesis of compounds with excellent kinase inhibitory activities and potent antiproliferative effects against various cancer cell lines. acs.org

In the development of antimalarial compounds, an in silico or computer-aided approach was used. A virtual library of over 1500 nih.govnih.govnih.govtriazolo[4,3-a]pyridine derivatives was designed with three points of randomization. These virtual compounds were then screened and docked into the crystal structure of the target enzyme, Falcipain-2. This computational filtering process allowed researchers to select the most promising candidates for actual chemical synthesis and biological testing, streamlining the discovery process.

Investigation of Specific Molecular Targets and Pathways

The therapeutic effects of nih.govnih.govnih.govtriazolo[4,3-a]pyridine derivatives are achieved through their interaction with specific biological macromolecules. Extensive research has been conducted to identify and characterize these molecular targets, which include a variety of enzymes and receptors.

Falcipain-2: As a crucial cysteine protease for the malaria parasite Plasmodium falciparum, Falcipain-2 is a key target for antimalarial drugs. A series of novel nih.govnih.govnih.govtriazolo[4,3-a]pyridine sulfonamides were designed and synthesized as potential Falcipain-2 inhibitors. Through a combination of virtual screening and molecular docking, several compounds were identified and synthesized. Two compounds, in particular, demonstrated good in vitro antimalarial activity with IC₅₀ values in the low micromolar range.

Table 1: Antimalarial Activity of nih.govnih.govnih.govtriazolo[4,3-a]pyridine Sulfonamide Derivatives against P. falciparum

Compound Name IC₅₀ (µM)
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridine-6-sulfonamide 2.24

c-Met and VEGFR-2: The receptor tyrosine kinases c-Met and VEGFR-2 are critical targets in cancer therapy due to their roles in tumor growth, proliferation, and angiogenesis. Researchers have successfully designed and synthesized nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives as potent dual inhibitors of both c-Met and VEGFR-2. acs.org One of the most promising compounds from this series, compound 17l , exhibited excellent inhibitory activity against both kinases and potent antiproliferative effects against several cancer cell lines. acs.org

Table 2: Kinase Inhibitory and Antiproliferative Activities of Compound 17l

Target / Cell Line IC₅₀
c-Met Kinase 26.00 nM
VEGFR-2 Kinase 2.6 µM
A549 (Lung Cancer) 0.98 µM
MCF-7 (Breast Cancer) 1.05 µM

Pim-1 Kinase: While the broader triazolopyridine class has been investigated for Pim-1 kinase inhibition, specific and detailed studies on derivatives of the nih.govnih.govnih.govtriazolo[4,3-a]pyridine isomer as Pim-1 inhibitors are not extensively documented in the available scientific literature. Research has tended to focus on other isomers such as triazolo[4,3-b]pyridazines.

Tankyrases: Tankyrase (TNKS) enzymes are involved in the WNT/β-catenin signaling pathway, which is often dysregulated in cancers like colorectal cancer. A novel nih.govnih.govnih.govtriazolo[4,3-a]pyridine derivative, N-( nih.govnih.govnih.govtriazolo[4,3-a]pyridin-3-yl)-1-(2-cyanophenyl)piperidine-4-carboxamide (TI-12403), has been identified as a potent tankyrase inhibitor. nih.gov This compound was shown to stabilize AXIN2, reduce active β-catenin, and downregulate β-catenin target genes in colorectal cancer cells. The antitumor activities of TI-12403 were confirmed in both cell viability assays and a xenograft mouse model. nih.gov

Metabotropic Glutamate Receptor Subtype 2 (mGluR2) positive allosteric modulation: The mGluR2 receptor is a target for the treatment of neurological and psychiatric disorders, including schizophrenia. Advanced lead compounds from a series of nih.govnih.govnih.govtriazolo[4,3-a]pyridines have been reported as potent positive allosteric modulators (PAMs) of the mGluR2 receptor. One such compound, JNJ-42153605, demonstrated good potency, an improved pharmacokinetic profile, and central nervous system efficacy in animal models, indicating its potential as an antipsychotic agent. Another series of triazolopyridine ethers has also been developed as mGlu2 PAMs for treating schizophrenia. nih.gov

Serotonin Receptors: The nih.govnih.govnih.govtriazolo[4,3-a]pyridine scaffold is a key feature in a class of antidepressants that are pharmacologically distinct from tricyclic antidepressants. nih.gov These compounds are known to act as antagonists of serotonin receptors. nih.gov Trazodone is a notable example of a serotonin antagonist and reuptake inhibitor that contains this chemical core and is used for its antidepressant, anxiolytic, and hypnotic effects. nih.gov

Adenosine Receptors: While various triazolo-fused heterocyclic systems, such as nih.govnih.govnih.govtriazolo[1,5-c]pyrimidines, have been extensively studied as potent and selective antagonists for different subtypes of adenosine receptors, there is limited specific research detailing the direct modulatory activity of nih.govnih.govnih.govtriazolo[4,3-a]pyridine derivatives on these receptors. The focus in the literature has predominantly been on other, more complex triazolo-fused pyrimidines and purines. nih.govnih.gov

Interaction with Cellular Processes (e.g., Cell Cycle Progression, Apoptosis Induction, Tubulin Polymerization)

Derivatives of the mdpi.comnih.govacs.orgtriazolo[4,3-a]pyridine scaffold have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By interfering with microtubule dynamics, these compounds can induce cell cycle arrest and trigger programmed cell death, or apoptosis, in cancer cells.

A series of indole-based mdpi.comnih.govacs.orgtriazolo[4,3-a]pyridine derivatives were designed as microtubule polymerization inhibitors. nih.gov These compounds demonstrated potent anti-proliferative activities across several cancer cell lines. nih.gov The most notable of these, compound 12d , which has a N-methyl-5-indolyl group at the C-6 position, showed IC50 values ranging from 15 to 69 nM. nih.gov Mechanistic studies confirmed that compound 12d inhibits tubulin polymerization with an IC50 value of 1.64 μM. nih.gov This disruption of microtubule networks leads to cell cycle arrest at the G2/M phase and induces apoptosis in a dose-dependent manner. nih.gov

In another study, novel 3,6-diaryl- mdpi.comnih.govacs.orgtriazolo[4,3-a]pyridines featuring 3,4,5-trimethoxyphenyl groups were evaluated as tubulin polymerization inhibitors. nih.gov The most effective derivative, 7i , displayed an IC50 value of 12 nM against HeLa cells, an activity level comparable to the reference compound Combretastatin A-4 (CA-4). nih.gov Further investigation revealed that 7i effectively inhibits tubulin polymerization with an IC50 of 3.4 μM and disrupts the microtubule network within cells. nih.gov This activity leads to a significant arrest of the cell cycle in the G2/M phase and the induction of apoptosis. nih.gov Notably, this compound showed high selectivity, with minimal effect on normal human embryonic kidney (HEK-293) cells. nih.gov

Table 1: Interaction of mdpi.comnih.govacs.orgtriazolo[4,3-a]pyridine Derivatives with Cellular Processes

Compound Description Activity Cell Line IC50 Value
12d Indole-based derivative Antiproliferative HeLa, A549, MCF-7, HCT116 15 - 69 nM
Tubulin Polymerization Inhibition - 1.64 μM
7i 3,6-diaryl derivative Antiproliferative HeLa 12 nM
Tubulin Polymerization Inhibition - 3.4 μM

Broader Spectrum Biological Activities (Mechanistic Studies)

Antimicrobial Activity Investigations

The mdpi.comnih.govacs.orgtriazolo[4,3-a]pyridine scaffold is a known pharmacophore in the development of antimicrobial agents. nih.govresearchgate.net Studies on closely related triazolo[4,3-a]pyrazine derivatives have demonstrated their potential as antibacterial agents. Several synthesized compounds showed moderate to good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov The presence of a mdpi.comnih.govacs.orgtriazolo[4,3-a]pyrazine nucleus with an ethylenediamine moiety was found to be beneficial for antibacterial effects. nih.gov This is potentially due to the ability of protonated amines or the nitrogen heterocycles to form π-cation interactions with amino acid groups of bacterial enzymes like DNA gyrase under physiological pH conditions. nih.gov

Antifungal Activity Investigations

The increasing prevalence of drug-resistant fungal infections has spurred the search for new antifungal agents, with mdpi.comnih.govacs.orgtriazolo[4,3-a]pyridine derivatives showing significant promise. nih.govresearchgate.net A series of novel derivatives incorporating a hydrazone moiety were designed and synthesized, with many exhibiting good antifungal activity. nih.gov In particular, compound 4k demonstrated excellent antifungal effects against plant pathogenic fungi Stemphylium lycopersici and Fusarium oxysporum. nih.gov The fungicidal potential of this class of compounds makes them a subject of ongoing research in agricultural and medicinal chemistry. nih.govresearchgate.net

Anticancer Activity Studies

The anticancer potential of mdpi.comnih.govacs.orgtriazolo[4,3-a]pyridine derivatives is a significant area of research, largely stemming from their ability to inhibit tubulin polymerization as detailed previously. nih.govnih.gov Several derivatives have shown potent antiproliferative activity against a variety of human cancer cell lines.

Indole-based derivatives exhibited strong cytotoxicity against HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cell lines. nih.gov Similarly, 3,6-diaryl derivatives were highly effective against HeLa cells. nih.gov The mechanism for this anticancer activity is primarily attributed to the disruption of microtubule function, which is essential for the proliferation of rapidly dividing cancer cells. nih.govnih.gov This leads to cell cycle arrest and apoptosis, highlighting these compounds as promising candidates for cancer therapy development. nih.govnih.gov

Furthermore, research into the closely related mdpi.comnih.govacs.orgtriazolo[4,3-a]pyrazine scaffold has identified potent inhibitors of the c-Met kinase, a protein often implicated in tumor growth. nih.gov Compound 4d from this series showed high activity against c-Met and was selective for tumor cells dependent on c-Met oncogene amplification. nih.gov In vivo studies demonstrated that this compound had a better tumor-inhibiting activity in xenograft mouse models than other known inhibitors. nih.gov

Table 2: Anticancer Activity of mdpi.comnih.govacs.orgtriazolo[4,3-a]pyridine and Related Derivatives

Compound Derivative Class Cancer Cell Line IC50 Value
12d Indole-based mdpi.comnih.govacs.orgtriazolo[4,3-a]pyridine HeLa, A549, MCF-7, HCT116 15 - 69 nM
7i 3,6-diaryl mdpi.comnih.govacs.orgtriazolo[4,3-a]pyridine HeLa 12 nM
4d mdpi.comnih.govacs.orgtriazolo[4,3-a]pyrazine SNU5 (gastric) Not specified, but high activity

Antimalarial Activity Studies

There is a persistent need for new drugs to combat multi-drug resistant malaria parasites, particularly Plasmodium falciparum. nih.gov Research into mdpi.comnih.govacs.orgtriazolo[4,3-a]pyridines bearing a sulfonamide fragment has identified them as potential antimalarial agents. mdpi.comnih.gov Through virtual screening and molecular docking methods targeting the P. falciparum enzyme falcipain-2, a library of 1561 compounds was investigated. mdpi.com From this, 25 compounds were synthesized and evaluated in vitro for their antimalarial activity. mdpi.comnih.gov Two compounds, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- mdpi.comnih.govacs.orgtriazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- mdpi.comnih.govacs.orgtriazolo[4,3-a]pyridin-3(2H)-one , demonstrated good antimalarial activity with IC50 values of 2.24 μM and 4.98 μM, respectively. mdpi.comnih.gov These findings suggest that this series of compounds could be a valuable starting point for future antimalarial drug discovery programs. mdpi.com

Neuroprotective Activity Studies

The potential of triazole-based compounds in treating neurodegenerative disorders such as Parkinson's disease has also been explored. While not a fused mdpi.comnih.govacs.orgtriazolo[4,3-a]pyridine, research on the related 5-(4-pyridinyl)-1,2,4-triazole scaffold has yielded promising results. nih.gov Parkinson's disease is characterized by the aggregation of the protein alpha-synuclein (α-syn). nih.gov A key therapeutic strategy is the inhibition of this aggregation. nih.gov Studies identified that compound 15 from this class could enhance levels of tyrosine hydroxylase (TH) and the dopamine transporter (DAT) in the midbrains of mice treated with the neurotoxin MPTP. nih.gov Furthermore, compound 15 was able to reduce the expression of α-syn and ameliorate motor deficits in these mice, indicating that this chemical template could be valuable for designing new neuroprotective agents. nih.gov

Potential in Neurological and Psychiatric Disorder Research (mechanistic focus)

Derivatives of the nih.govnih.govnih.govtriazolo[4,3-a]pyridine scaffold have emerged as a significant area of investigation for novel therapeutic agents targeting neurological and psychiatric disorders. Research has primarily focused on their ability to modulate key receptors in the central nervous system (CNS), offering potential new mechanisms for treating conditions associated with glutamate dysfunction and neuroinflammation.

A notable mechanistic pathway involves the positive allosteric modulation of the metabotropic glutamate receptor subtype 2 (mGluR2). Certain novel triazolo[4,3-a]pyridine derivatives have been identified as positive allosteric modulators of mGluR2. google.com This receptor is implicated in the pathophysiology of various neurological and psychiatric conditions. By enhancing the receptor's response to its endogenous ligand, glutamate, these compounds can help normalize glutamatergic neurotransmission. Activation of mGluR2 has shown efficacy in animal models for conditions such as anxiety, schizophrenia, epilepsy, drug addiction, Parkinson's disease, and sleep disorders, highlighting the therapeutic potential of this mechanism. google.com The development of allosteric modulators is a promising strategy as they offer greater specificity and a lower potential for side effects compared to traditional orthosteric ligands. google.com

Furthermore, related triazolopyridine structures have been investigated for their role in psychiatric diseases through interaction with glutamate receptors. researchgate.net Another area of research has focused on the P2X7 ion channel, which is highly expressed in microglia within the CNS and is involved in the release of the pro-inflammatory cytokine IL-1β. acs.org Antagonists of the P2X7 receptor based on a related 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine core have been developed. acs.org Given the link between neuroinflammation and mood disorders, inhibiting P2X7-mediated IL-1β release represents a novel therapeutic approach for depression and other mood disorders. acs.org

Table 1: Mechanistic Targets of nih.govnih.govnih.govTriazolo[4,3-a]pyridine Derivatives in Neurological and Psychiatric Research

Target Receptor Mechanism of Action Potential Therapeutic Application
mGluR2 Positive Allosteric Modulator Anxiety, Schizophrenia, Epilepsy, Drug Addiction, Parkinson's Disease google.com
Glutamate Receptors Interaction/Modulation Psychiatric Diseases (e.g., Schizophrenia, Anxiety) researchgate.net
P2X7 Receptor* Antagonist Mood Disorders (e.g., Depression) acs.org

Note: Research on P2X7 antagonists involved a related triazolopyridine core structure.

Other Reported Biological Effects (e.g., Herbicidal, Anti-inflammatory, Hypotensive, Hypoglycemic, Antipyretic, Analgesic, Antiasthmatic, Vasodilator)

Beyond the central nervous system, derivatives of the nih.govnih.govnih.govtriazolo[4,3-a]pyridine scaffold have been reported to exhibit a wide spectrum of biological activities. These findings underscore the versatility of this chemical structure in medicinal and agricultural chemistry.

Herbicidal Activity: Several studies have documented the significant herbicidal properties of nih.govnih.govnih.govtriazolo[4,3-a]pyridine derivatives. nih.govnih.govresearchgate.net Certain novel compounds within this class have demonstrated high herbicidal activity and a broad spectrum against various weeds, while showing safety for crops like corn, cotton, and rice at specific dosages. nih.govresearchgate.net For instance, 8-chloro-3-(4-propylphenyl)- nih.govnih.govnih.gov-triazolo[4,3-a]pyridine was found to have a significant inhibition effect on 22 different weed species. nih.gov The mechanism of action is often related to the inhibition of essential plant enzymes. These findings suggest that with further structural modification, nih.govnih.govnih.govtriazolo[4,3-a]pyridine derivatives could serve as lead compounds for developing new herbicides, particularly for dicotyledonous weeds. nih.govresearchgate.net

Anti-inflammatory, Analgesic, and Antipyretic Activities: The nih.govnih.govnih.govtriazole nucleus is a well-established pharmacophore in the development of agents with anti-inflammatory, analgesic, and antipyretic properties. d-nb.infonih.govresearchgate.net Derivatives of nih.govnih.govnih.govtriazolo[4,3-a]pyridine and related structures have been synthesized and evaluated for these effects. nih.govresearchgate.netmdpi.comnih.gov Some compounds have shown potent anti-inflammatory activity, in some cases exceeding that of standard drugs like ibuprofen in preclinical models such as carrageenan-induced paw edema. nih.govresearchgate.net The mechanism for the anti-inflammatory effects of some derivatives appears to be different from that of indomethacin, as they did not inhibit superoxide production in the same manner. nih.gov Instead, their action may be linked to the inhibition of the COX pathway, particularly the inducible COX-2 isoform responsible for producing pro-inflammatory prostaglandins at inflammation sites. nih.gov Similarly, significant analgesic effects have been observed in acetic acid-induced writhing tests, and antipyretic activity has been demonstrated in yeast-induced pyrexia models. d-nb.infonih.govresearchgate.net

Hypotensive and Vasodilator Activities: Cardiovascular effects, including hypotensive and vasodilator actions, have been reported for triazolopyridine and related triazolopyridazine derivatives. nih.govresearchgate.netmdpi.comnih.gov Studies on triazolopyridazines have shown that certain compounds can lower blood pressure without significantly affecting the heart rate in animal models. nih.gov Additionally, some fused nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines have demonstrated more potent coronary vasodilating activity than the commercial drug trapidil. nih.gov

Hypoglycemic Activity: The potential for developing antidiabetic agents from this chemical class is also under investigation. nih.govnih.govnih.govtriazole derivatives have been studied for their hypoglycemic properties. nih.gov Research on related nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives has shown remarkable inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption. nih.gov For example, one derivative exhibited stronger α-glucosidase inhibition than the standard antidiabetic drug acarbose. nih.gov This suggests a potential mechanism for controlling postprandial hyperglycemia.

Antiasthmatic Activity: The potential for antiasthmatic properties has also been associated with the broader class of triazolopyridine derivatives, though specific mechanistic studies are less detailed in the available literature. researchgate.netmdpi.comnih.gov

Table 2: Summary of Other Reported Biological Effects of nih.govnih.govnih.govTriazolo[4,3-a]pyridine Derivatives and Related Compounds

Biological Effect Key Findings Potential Mechanism of Action
Herbicidal Broad-spectrum activity against various weeds with crop safety. nih.govresearchgate.net Inhibition of essential plant enzymes.
Anti-inflammatory Potent activity, sometimes exceeding standard drugs like ibuprofen. nih.govresearchgate.net Inhibition of the COX-2 pathway. nih.gov
Analgesic Significant reduction in nociceptive responses in preclinical models. d-nb.infonih.govresearchgate.net Not fully elucidated, likely linked to anti-inflammatory pathways.
Antipyretic Effective in reducing fever in yeast-induced pyrexia models. d-nb.info Central inhibition of prostaglandin synthesis.
Hypotensive Reduction in blood pressure without significant changes in heart rate. nih.gov Vasodilation, potential β-adrenergic blocking. nih.gov
Hypoglycemic Inhibition of α-glucosidase and α-amylase. nih.gov Delaying carbohydrate digestion and glucose absorption. nih.gov
Antiasthmatic Reported as a potential activity for the general class of compounds. researchgate.netmdpi.comnih.gov Not specified in reviewed literature.
Vasodilator Potent coronary vasodilating effects observed. nih.gov Not fully elucidated.

Advanced Materials and Other Applications Of 1 2 3 Triazolo 4,3 a Pyridine Scaffolds

Utilization in Organic Light-Emitting Diodes (OLEDs) as Electron-Acceptor Units

The development of efficient and stable organic light-emitting diodes (OLEDs) relies heavily on the design of novel materials with tailored electronic properties. The mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine core, due to its electron-deficient nature, has been explored as a potential electron-acceptor unit in the construction of emitter molecules for OLEDs.

While specific research on 6-Methyl- mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine in OLEDs is not extensively documented, studies on the isomeric mdpi.comnih.govnih.govtriazolo[1,5-a]pyridine (TP) scaffold have demonstrated its efficacy as an electron acceptor. For instance, a deep-blue bipolar fluorescent emitter, TPP-PPI, was developed using the TP moiety as the electron acceptor. This material exhibited a high photoluminescence quantum yield of 97.5% in a neat film. Non-doped OLEDs fabricated with TPP-PPI as the emitter achieved a high-performance deep-blue emission with an external quantum efficiency (EQE) of 6.05% and CIE coordinates of (0.15, 0.11) at a luminance of 1000 cd/m².

These findings suggest that the fundamental electronic properties of the triazolopyridine ring system are well-suited for application in OLEDs as electron-accepting components. The introduction of a methyl group at the 6-position of the mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine ring could potentially modulate the electronic and photophysical properties, offering a pathway for the rational design of new and efficient OLED materials.

Table 1: Performance of an OLED Device Using a mdpi.comnih.govnih.govtriazolo[1,5-a]pyridine-based Emitter

Emitter EQE (%) CIE Coordinates (x, y) Luminance (cd/m²)

Applications in Polymer Chemistry

Currently, there is limited information available in the scientific literature regarding the specific applications of 6-Methyl- mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine in the field of polymer chemistry. The exploration of this compound as a monomer or a functional additive in polymers remains an area for future research.

Use as Organic Sensitizers in High-Performance Solar Cells

Organic sensitizers are a critical component of dye-sensitized solar cells (DSSCs), responsible for light absorption and electron injection. The design of these sensitizers often involves a donor-acceptor-π-acceptor (D-A-π-A) structure to facilitate efficient charge separation and transfer.

The structural and electronic similarities between different triazolopyridine isomers suggest that the mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine scaffold could also serve as a valuable component in the design of novel organic sensitizers for solar cell applications. Further research is needed to explore the potential of 6-Methyl- mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine in this context.

Role as Chelating Ligands in Metal Coordination Chemistry

Nitrogen-containing heterocyclic compounds like triazolopyridines are well-known for their ability to act as bidentate or tridentate chelating ligands, forming stable complexes with various metal ions. nih.gov This coordination capability opens up a wide range of applications in fluorescence, chemisensing, and catalysis.

Fluorescence and Chemisensor Development

The formation of metal complexes with mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine derivatives can lead to materials with interesting photophysical properties, including fluorescence. The coordination of a metal ion can significantly alter the emission characteristics of the ligand, providing a mechanism for the development of fluorescent sensors. These sensors can be designed to detect specific metal ions or other analytes through changes in their fluorescence intensity or wavelength. While general studies point to the potential of triazolopyridines in this area, specific research on the fluorescence and chemisensor applications of 6-Methyl- mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine is yet to be extensively reported.

Catalytic Applications

The coordination complexes of mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine derivatives have shown significant promise in the field of catalysis. Research has demonstrated that these scaffolds can be used to create novel ligands for transition metal catalysts.

A notable example is the synthesis of rhodium and palladium complexes with mdpi.comnih.govnih.govtriazolo[4,3-a]pyridin-3-ylidene ligands. These complexes have been structurally characterized and their catalytic activity has been investigated. nih.gov In particular, the palladium complexes have demonstrated good catalytic activity in the Suzuki-Miyaura cross-coupling reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. nih.gov The study highlighted that these catalysts could facilitate the coupling of aryl chlorides at room temperature, which is a significant advantage in terms of energy efficiency and reaction conditions. nih.gov

The electronic properties of the mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine ligand, which can be tuned by substituents such as a methyl group at the 6-position, play a crucial role in the catalytic performance of the resulting metal complexes. This tunability allows for the rational design of catalysts with optimized activity and selectivity for specific chemical transformations.

Table 2: Catalytic Application of a mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine-based Complex

Catalyst Reaction Substrate Temperature Outcome

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies for Diverse Derivatives

While the core structure of 6-Methyl- nih.govbeilstein-journals.orgacs.orgtriazolo[4,3-a]pyridine is established, future synthetic efforts will likely concentrate on the development of more efficient, sustainable, and versatile methodologies to generate a diverse library of its derivatives. The exploration of greener synthetic strategies is a prominent trend in medicinal and materials chemistry.

Key future directions in synthesis may include:

Visible-Light-Mediated Reactions: The use of visible-light photocatalysis for the synthesis of nih.govbeilstein-journals.orgacs.orgtriazolo[4,3-a]pyridine derivatives is a promising green chemistry approach. acs.org A recently developed method for the synthesis of 3-amino- nih.govbeilstein-journals.orgacs.org-triazolopyridine derivatives involves a visible light-mediated catalytic system that facilitates a cyclization-desulfurization reaction between 2-hydrazinopyridine (B147025) and isothiocyanate. acs.orgacs.org This one-pot method operates under mild, environmentally friendly conditions and has shown good compatibility with various functional groups, making it a strong candidate for industrial applications. acs.org

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. An efficient synthesis of nih.govbeilstein-journals.orgacs.orgtriazolo[4,3-a]pyridines has been achieved through a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by microwave-assisted dehydration. organic-chemistry.org Future work could adapt this methodology to introduce a wide array of substituents at various positions on the 6-Methyl- nih.govbeilstein-journals.orgacs.orgtriazolo[4,3-a]pyridine core.

One-Pot and Tandem Reactions: Operationally efficient one-pot syntheses, such as the 1,1'-Carbonyldiimidazole (CDI) mediated tandem coupling and cyclization, provide a direct route to the nih.govbeilstein-journals.orgacs.orgtriazolo[4,3-a]pyridine scaffold. organic-chemistry.orgacs.org Further development of such reactions will be crucial for the rapid generation of diverse derivatives for high-throughput screening. A facile and practical one-pot synthesis from 2-hydrazinopyridine and substituted aromatic aldehydes at room temperature has also been reported, highlighting a functional group tolerant and atom-economic approach. rsc.org

Phosphonylation and Introduction of Other Functional Groups: A novel 5-exo-dig type cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines has been reported for the synthesis of 3-methylphosphonylated nih.govbeilstein-journals.orgacs.orgtriazolo[4,3-a]pyridines. beilstein-journals.org This method opens the door for creating derivatives with a phosphonate (B1237965) group, which is known to be biologically active. beilstein-journals.org

A summary of potential synthetic strategies for creating diverse derivatives is presented in Table 1.

Synthetic Strategy Starting Materials Key Features Potential Derivatives
Visible-Light-Mediated Cyclization2-Hydrazinopyridine, IsothiocyanateGreen chemistry, mild conditions, one-pot3-Amino derivatives
Palladium-Catalyzed Cross-Coupling2-Chloropyridine, HydrazidesHigh efficiency, versatilityAryl and alkyl substituted derivatives
One-Pot Synthesis2-Hydrazinopyridine, Aromatic AldehydesOperational simplicity, atom economy3-Aryl derivatives
5-exo-dig CyclizationChloroethynylphosphonates, 2-HydrazinylpyridinesIntroduction of phosphorus functionality3-Methylphosphonylated derivatives

In-depth Mechanistic Elucidation of Biological Activities

Derivatives of the nih.govbeilstein-journals.orgacs.orgtriazolo[4,3-a]pyridine scaffold have demonstrated a wide range of biological activities, suggesting that 6-Methyl- nih.govbeilstein-journals.orgacs.orgtriazolo[4,3-a]pyridine could serve as a valuable starting point for the discovery of new therapeutic agents. Future research should focus on a deeper understanding of the molecular mechanisms underlying these activities.

Promising areas for mechanistic investigation include:

Enzyme Inhibition: A series of nih.govbeilstein-journals.orgacs.orgtriazolo[4,3-a]pyrazine derivatives have been identified as potent inhibitors of the c-Met kinase, a key target in cancer therapy. nih.govnih.gov One derivative, in particular, showed high selectivity for c-Met over a panel of 59 other kinases. nih.gov Future studies on 6-Methyl- nih.govbeilstein-journals.orgacs.orgtriazolo[4,3-a]pyridine derivatives could explore their potential as selective kinase inhibitors for various cancers.

Receptor Modulation: A novel series of methyl-substituted 1-(5,6-dihydro- nih.govbeilstein-journals.orgacs.orgtriazolo[4,3-a]pyrazin-7(8H)-yl)methanones have been identified as potent antagonists of the P2X7 receptor, which is implicated in depression and epilepsy. nih.gov This suggests that derivatives of 6-Methyl- nih.govbeilstein-journals.orgacs.orgtriazolo[4,3-a]pyridine could be investigated as modulators of other G protein-coupled receptors or ion channels.

Antimicrobial and Antimalarial Activity: Novel pyridine (B92270) and triazolopyridine derivatives have shown promising in vitro antimicrobial activity. nih.gov Furthermore, a series of nih.govbeilstein-journals.orgacs.orgtriazolo[4,3-a]pyridine sulfonamides have been designed as potential antimalarial agents targeting the falcipain-2 enzyme of Plasmodium falciparum. nih.gov Mechanistic studies could involve identifying the specific cellular pathways and molecular targets affected by these compounds in pathogens.

Anticancer Mechanisms: A pyrazolo[3,4-b]pyridin-6-one derivative was found to inhibit microtubule polymerization by binding to the colchicine (B1669291) site, leading to cell cycle arrest and apoptosis in cancer cells. rsc.org Investigating whether 6-Methyl- nih.govbeilstein-journals.orgacs.orgtriazolo[4,3-a]pyridine derivatives share this or other anticancer mechanisms of action would be a valuable area of research.

Table 2 summarizes potential biological targets and activities for future investigation.

Biological Target/Activity Therapeutic Area Investigative Approach
c-Met Kinase InhibitionCancerKinase inhibition assays, cellular proliferation studies
P2X7 Receptor AntagonismNeurological DisordersReceptor binding assays, in vivo models of depression and epilepsy
Antimicrobial/AntimalarialInfectious DiseasesMinimum inhibitory concentration (MIC) assays, enzyme inhibition studies (e.g., falcipain-2)
Microtubule PolymerizationCancerTubulin polymerization assays, cell cycle analysis, apoptosis assays

Advanced Computational Approaches for Rational Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For 6-Methyl- nih.govbeilstein-journals.orgacs.orgtriazolo[4,3-a]pyridine, advanced computational approaches can guide the rational design of new derivatives with enhanced properties.

Future computational research should leverage:

Molecular Docking: This technique can predict the binding orientation and affinity of a ligand to a target protein. Molecular docking has been successfully used to study the interaction of triazolopyridine derivatives with targets like c-Met kinase and falcipain-2. nih.govnih.gov For 6-Methyl- nih.govbeilstein-journals.orgacs.orgtriazolo[4,3-a]pyridine, docking studies can help prioritize synthetic targets with the highest predicted activity. In one study, docking of newly synthesized triazolopyridine derivatives into the active site of glucosamine-6-phosphate synthase revealed moderate to good binding energies. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. A QSAR study on 5-oxo-imidazoline derivatives successfully identified models to predict their anti-proliferative activities. jmchemsci.com Developing QSAR models for 6-Methyl- nih.govbeilstein-journals.orgacs.orgtriazolo[4,3-a]pyridine derivatives could accelerate the identification of potent analogs.

Virtual Screening: This computational technique involves screening large libraries of virtual compounds against a biological target. A virtual library of nih.govbeilstein-journals.orgacs.orgtriazolo[4,3-a]pyridines was screened to identify potential antimalarial agents. nih.gov Virtual screening can be a cost-effective way to explore a vast chemical space and identify promising candidates for synthesis and testing.

Density Functional Theory (DFT) Calculations: DFT can be used to understand the electronic structure and properties of molecules. For a related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, DFT calculations were used to analyze its molecular structure and vibrational spectra. nih.gov Such calculations can provide insights into the reactivity and potential applications of 6-Methyl- nih.govbeilstein-journals.orgacs.orgtriazolo[4,3-a]pyridine in material science.

Table 3 outlines the application of various computational methods in the study of 6-Methyl- nih.govbeilstein-journals.orgacs.orgtriazolo[4,3-a]pyridine.

Computational Method Application Expected Outcome
Molecular DockingTarget-based drug designPrediction of binding modes and affinities to biological targets.
QSARLigand-based drug designPredictive models for biological activity to guide lead optimization.
Virtual ScreeningHit identificationIdentification of novel active compounds from large virtual libraries.
DFT CalculationsProperty predictionUnderstanding of electronic structure, reactivity, and spectroscopic properties.

Exploration of New Material Science Applications

The unique photophysical and electronic properties of fused heterocyclic systems like nih.govbeilstein-journals.orgacs.orgtriazolo[4,3-a]pyridine suggest their potential for applications beyond medicinal chemistry. Future research is poised to explore the utility of 6-Methyl- nih.govbeilstein-journals.orgacs.orgtriazolo[4,3-a]pyridine and its derivatives in the field of material science.

Potential areas of exploration include:

Organic Light-Emitting Diodes (OLEDs): The nih.govbeilstein-journals.orgacs.orgtriazolopyridine scaffold has been utilized as an electron-acceptor unit in the synthesis of materials for OLEDs. beilstein-journals.org The electronic properties of 6-Methyl- nih.govbeilstein-journals.orgacs.orgtriazolo[4,3-a]pyridine could be tuned through derivatization to develop novel emitters or host materials for OLED applications.

Chemosensors: Triazolopyridine derivatives have been shown to act as fluorescent chemosensors for metal ions like zinc(II), nitrite, and cyanide anions. researchgate.net The nitrogen atoms in the heterocyclic system can coordinate with metal ions, leading to changes in their optical properties. nih.gov Future work could focus on designing derivatives of 6-Methyl- nih.govbeilstein-journals.orgacs.orgtriazolo[4,3-a]pyridine that are selective and sensitive for specific analytes of environmental or biological importance. For instance, thiomethyl substituted pyrazolone (B3327878) has been evaluated as an optical chemosensor for Fe3+, Sn2+, and Al3+. sciforum.net

Molecular Logic Gates: The stimuli-responsive nature of some chemosensors has been harnessed to create molecular logic gates. A 7-azaindole-pyridine linked 1,2,3-triazole was used to construct a "NOR" logic gate. researchgate.net The potential of 6-Methyl- nih.govbeilstein-journals.orgacs.orgtriazolo[4,3-a]pyridine derivatives to exhibit distinct responses to different inputs could be explored for the development of molecular computing components.

Table 4 highlights potential material science applications for 6-Methyl- nih.govbeilstein-journals.orgacs.orgtriazolo[4,3-a]pyridine derivatives.

Application Area Key Property Research Focus
OLEDsElectron-accepting nature, luminescenceSynthesis of novel emitters and host materials.
ChemosensorsFluorescence, metal ion coordinationDesign of selective and sensitive probes for specific analytes.
Molecular Logic GatesStimuli-responsive optical propertiesDevelopment of molecular switches and logic gates.

Q & A

Q. What are the common synthetic routes for 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine?

The synthesis typically involves oxidative cyclization of hydrazine intermediates. A green chemistry approach uses sodium hypochlorite (NaOCl) in ethanol under mild conditions (room temperature, 3 hours), yielding the product in 73% isolated purity. This method avoids toxic reagents like Cr(VI) or DDQ, aligning with environmentally benign protocols . Alternative routes include iodine-mediated cyclization or condensation of ethyl 2-oxoacetate with hydrazinylpyridines followed by PhI(OAc)₂-mediated cyclization .

Q. How is structural characterization performed for this compound?

Characterization relies on ¹H-NMR , ¹³C-NMR , and mass spectrometry to confirm regiochemistry and purity. For example, ¹H-NMR spectra reveal distinct signals for methyl groups and aromatic protons, while mass spectrometry confirms molecular weight. Single-crystal X-ray diffraction has been used to resolve ambiguities in fused-ring systems, particularly for derivatives like 8-chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine .

Q. What are the primary research applications of this compound?

This scaffold is explored in:

  • Herbicidal agents : Derivatives show broad-spectrum activity against weeds like Echinochloa crusgalli at 37.5 g a.i. ha⁻¹ .
  • Antifungal agents : Microwave-assisted synthesis enhances yield and activity against fungal pathogens .
  • Enzyme/receptor modulation : Acts as a retinol-binding protein 4 (RBP4) antagonist via H-bond interactions with Arg121 and hydrophobic binding in the β-ionone pocket .

Advanced Research Questions

Q. How do substituents affect the biological activity of triazolopyridine derivatives?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., Cl at position 8) enhance herbicidal activity by stabilizing interactions with target enzymes .
  • Hydrophobic substituents (e.g., propylphenyl) improve binding in hydrophobic pockets of proteins like RBP4 .
  • Ethynyl groups on the triazole ring enable π-π stacking and hydrogen bonding, critical for antimicrobial and anticancer activity .

Q. What computational methods are used in designing triazolopyridine-based compounds?

  • 3D-QSAR models : Comparative molecular field analysis (CoMFA) correlates steric/electrostatic fields with herbicidal activity, guiding substituent optimization .
  • Molecular docking : Predicts binding modes with targets like EGFR-TK or mGluR2 receptors. For example, fluorinated derivatives show enhanced allosteric modulation of mGluR2 via hydrophobic interactions .

Q. What are the challenges in optimizing reaction conditions for triazolopyridine synthesis?

Key challenges include:

  • Regioselectivity : Controlling the position of ring fusion (e.g., [1,2,4]triazolo[4,3-a] vs. [1,2,3]triazolo[1,5-a] isomers) requires precise stoichiometry and catalyst selection .
  • Scalability : Transitioning from lab-scale (e.g., NaOCl in ethanol) to industrial production demands solvent optimization and purification techniques like alumina plug filtration .
  • Green chemistry : Replacing hazardous oxidants (e.g., DDQ) with alternatives like oxoammonium salts or microwave-assisted reactions improves sustainability .

Methodological Considerations

  • Synthetic Protocol Table :

    StepReagents/ConditionsYieldReference
    Hydrazine intermediate preparation2-Aminopyridine, ethynylmagnesium bromide, anhydrous ether65–75%
    Oxidative cyclizationNaOCl, ethanol, RT, 3h73%
    Microwave-assisted synthesisPhenyl isocyanate, pyridine, 150°C, 15h93%
  • Analytical Data Table :

    TechniqueKey ObservationsApplication
    ¹H-NMRδ 2.5 ppm (CH₃), δ 7.2–8.1 ppm (aromatic H)Confirms methyl and aromatic substituents
    X-ray diffractionBond angles < 120° at triazole-pyridine junctionResolves regiochemistry
    HPLC-MS[M+H]⁺ = 148.1 (C₇H₇N₃)Verifies molecular weight

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.